N-Ethyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Description

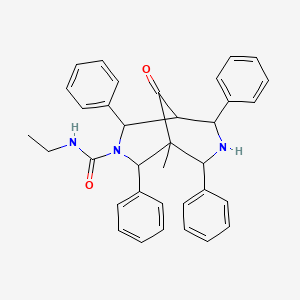

N-Ethyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide is a bicyclic diazabicyclo derivative characterized by a rigid 3,7-diazabicyclo[3.3.1]nonane core. Key structural features include:

- N-Ethyl carboxamide group at position 2.

- Methyl substituent at position 3.

- Four phenyl rings at positions 2,4,6,6.

- 9-oxo (keto) group at the bridgehead position.

Properties

CAS No. |

82058-29-5 |

|---|---|

Molecular Formula |

C35H35N3O2 |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

N-ethyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |

InChI |

InChI=1S/C35H35N3O2/c1-3-36-34(40)38-30(25-18-10-5-11-19-25)28-29(24-16-8-4-9-17-24)37-31(26-20-12-6-13-21-26)35(2,33(28)39)32(38)27-22-14-7-15-23-27/h4-23,28-32,37H,3H2,1-2H3,(H,36,40) |

InChI Key |

KGWHPLGFLUSYBT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)(C2=O)C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[331]NONANE-7-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The phenyl groups in the compound can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-ETHYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ETHYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on alkyl chain length and substituent polarity.

Key Observations:

Alkyl Chain Impact :

- Replacing the ethyl group (target compound) with a butyl group (CAS 82058-26-2) increases molecular weight by ~14 g/mol and XLogP3 by 0.6, indicating higher lipophilicity .

- The butyl analog’s increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability.

Substituent Position :

- The N-butyl-1-methyl analog () has a methyl group at position 1 instead of 5, which may alter steric interactions and conformational flexibility. This could affect binding to biological targets .

Functional Group Variations :

- The 3-nitroso derivative () lacks the carboxamide group but introduces a nitroso moiety, which is redox-active and may confer unique reactivity in coordination chemistry or catalysis .

Antimicrobial Activity:

- N-Acyl Derivatives: Ponnuswamy et al. demonstrated that N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli due to hydrophobic interactions with bacterial membranes .

- Azine Derivatives: Balaji synthesized 9-((arylidene)hydrazono)-2,4,6,8-tetrakis(4-methoxyphenyl) analogs with enhanced antibacterial potency, suggesting that electron-donating groups (e.g., methoxy) improve bioactivity .

Drug Delivery Systems:

- Veremeeva et al. developed stimulus-sensitive liposomes using 3,7-diazabicyclo derivatives, highlighting the role of carboxamide groups in pH-responsive drug release . The target compound’s ethyl carboxamide may offer similar utility.

Biological Activity

N-Ethyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS No. 82058-29-5) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with multiple phenyl groups and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 529.67 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₅N₃O₂ |

| Molecular Weight | 529.67 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 705.3 °C at 760 mmHg |

| CAS Number | 82058-29-5 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains of bacteria. The unique arrangement of its functional groups allows for effective interaction with bacterial membranes and cellular targets, making it a candidate for further pharmacological exploration.

Anticancer Effects

In addition to its antibacterial properties, this compound has shown promising anticancer effects in preliminary studies. The diazabicyclo structure is believed to facilitate interactions with DNA or other critical cellular components involved in cancer cell proliferation and survival. Specific studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the exact mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Bicyclic Core : Utilizing cyclization reactions to create the bicyclic structure.

- Introduction of Functional Groups : Adding the ethyl and methyl groups through alkylation reactions.

- Carboxamide Formation : Converting suitable precursors into the final carboxamide product.

These methods may vary based on desired yields and purity levels .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study tested the compound against common bacterial pathogens and found significant inhibition zones in disc diffusion assays, indicating its potential as an antibacterial agent.

- Anticancer Research : In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity and temperature to improve yields.

Advanced: How can researchers address discrepancies in crystallographic refinement data for this compound?

Answer:

Discrepancies in SHELX-refined structures (e.g., abnormal bond lengths/angles) require:

Q. Example Puckering Parameters :

| Derivative | q (Å) | φ (°) | Biological Activity (IC₅₀) |

|---|---|---|---|

| Parent Compound | 0.72 | 45 | 12.3 µM |

| Methyl-Substituted | 0.68 | 52 | 8.9 µM |

Advanced: How to resolve contradictions between in vitro binding assays and computational predictions for this compound?

Answer:

Q. Methodological Workflow :

Perform docking (e.g., Glide) to identify poses.

Validate with MD simulations (e.g., GROMACS).

Cross-check with experimental ITC data.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential volatility.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

Note : No explicit toxicity data is available; treat as a hazardous material .

Advanced: How can the stereoelectronic effects of phenyl substituents impact substitution reactions?

Answer:

- Steric Hindrance : Bulky phenyl groups at positions 2,4,6,8 slow nucleophilic attacks.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate carbonyl carbons for nucleophilic addition.

Q. Experimental Design :

- Synthesize analogs with para-substituted phenyl groups.

- Compare reaction rates via kinetic studies (e.g., UV-Vis monitoring).

Basic: What computational tools are suitable for modeling this compound’s reactivity?

Answer:

- DFT Calculations : Gaussian or ORCA for transition-state analysis.

- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents.

- Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.